molecular formula C10H19NO3 B1149308 tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate CAS No. 1330069-67-4

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Cat. No.: B1149308
CAS No.: 1330069-67-4
M. Wt: 201.266
InChI Key: CGZQRJSADXRRKN-SFYZADRCSA-N
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Description

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopentyl ring with a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate typically involves the reaction of tert-butyl chloroformate with (1R,2S)-2-hydroxycyclopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 0°C
  • Reaction time: 2-4 hours

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various carbamate derivatives.

Scientific Research Applications

Chemistry: tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate is used as a protecting group in organic synthesis. It helps in the selective protection of amines, allowing for subsequent reactions to occur without interference.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate to understand the mechanism of enzyme action.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of prodrugs. Its carbamate moiety can be hydrolyzed in vivo to release the active drug.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It serves as an intermediate in the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate involves the hydrolysis of the carbamate moiety to release the active compound. The hydrolysis is catalyzed by enzymes such as esterases or amidases. The released active compound can then interact with its molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

  • tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate
  • tert-Butyl ((2S)-2-((tert-butyl(diphenyl)silyl)oxy)-4-((1R,2S)-1,2-dimethyl-6-oxocyclohexyl)butanoate
  • tert-Butyl ((2S)-2-((tert-butyl(diphenyl)silyl)oxy)-4-((1R,6S)-3-(2-hydroxy-3-methyl-3-butenyl)-1,6-dimethyl-2-methylenecyclohexyl)butanoate

Uniqueness: tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate is unique due to its specific stereochemistry and the presence of a cyclopentyl ring This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other similar compounds

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZQRJSADXRRKN-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155837-16-4, 1330069-67-4
Record name rel-1,1-Dimethylethyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155837-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1330069-67-4
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